TMDJ-035

RyR2 inhibition IC50 structure-activity relationship

RyR2-targeted arrhythmia research is hindered by a lack of isoform-selective probes that avoid RyR1/RyR3 off-target effects. TMDJ-035 addresses this gap as the first highly potent (IC50 ~15 nM) and fully RyR2-selective inhibitor, validated in CPVT mouse models without the cardiodepressive effects of conventional anti-arrhythmics. - Unique cis-amide conformation (confirmed by X-ray crystallography) is essential for inhibitory activity; the trans-amide analog TMDJ-011 is completely inactive, providing a matched inactive-control pair for rigorous SAR studies. - Demonstrates complete selectivity over RyR1 and RyR3 isoforms, enabling clean pharmacological windows in cellular and biochemical assays. - Supplied with full analytical documentation; available in mg-to-g quantities for both exploratory and large-scale screening campaigns.

Molecular Formula C16H12F3N5O
Molecular Weight 347.29 g/mol
Cat. No. B12383882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMDJ-035
Molecular FormulaC16H12F3N5O
Molecular Weight347.29 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)F)C(=O)CN2N=C(N=N2)C3=CC(=CC(=C3)F)F
InChIInChI=1S/C16H12F3N5O/c1-23(14-4-2-11(17)3-5-14)15(25)9-24-21-16(20-22-24)10-6-12(18)8-13(19)7-10/h2-8H,9H2,1H3
InChIKeyIRUXEBHABFUBKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(3,5-Difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide (TMDJ-035): Key Procurement Data for a First-in-Class RyR2-Selective Inhibitor


The compound 2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide (synonyms: TMDJ-035, HY-149662, CAS 2681302-83-8) is a synthetic tetrazole derivative and the first reported highly potent and selective inhibitor of the cardiac ryanodine receptor type 2 (RyR2) [1]. It exhibits an IC50 of ~15 nM against RyR2 and demonstrates complete selectivity over the related RyR1 and RyR3 isoforms . This compound is specifically optimized via a comprehensive structure-activity relationship (SAR) campaign, featuring a critical cis-amide configuration that distinguishes it from inactive analogs [1].

Why Closely Related Tetrazole Analogs Cannot Substitute for 2-[5-(3,5-Difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide


Generic substitution within the tetrazole-amide series is not scientifically valid for two critical, data-driven reasons. First, a dedicated structure-activity relationship (SAR) study demonstrated that the amide conformation is essential for inhibitory potency; TMDJ-035 adopts a cis-amide configuration that is crucial for activity, while the closely related secondary amide analog TMDJ-011 assumes a trans-amide configuration and is entirely inactive against RyR2 [1]. Second, TMDJ-035 exhibits complete selectivity for RyR2 and shows no effect on RyR1 or RyR3, a profile that is not shared by other tetrazole-based RyR modulators or conventional anti-arrhythmic agents . Consequently, even compounds with high structural similarity (e.g., TMDJ-011) fail to replicate the targeted functional effects, making TMDJ-035 irreplaceable for RyR2-specific investigations and drug discovery campaigns targeting catecholaminergic polymorphic ventricular tachycardia (CPVT) and related arrhythmias.

Quantitative Differentiation Guide: 2-[5-(3,5-Difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide vs. Analogs and Alternatives


RyR2 Inhibitory Potency: IC50 Comparison Against Hit Compound

TMDJ-035 demonstrates a high-affinity inhibition of RyR2 with an IC50 of approximately 15 nM, representing a marked improvement over the initial hit compound identified in high-throughput screening [1]. While the exact IC50 of the hit compound was not specified in available abstracts, the SAR study that produced TMDJ-035 was specifically designed to optimize potency, confirming TMDJ-035 as the most potent RyR2 inhibitor in the evaluated series [2].

RyR2 inhibition IC50 structure-activity relationship calcium signaling

Isoform Selectivity: TMDJ-035 Displays Complete RyR2 Selectivity Over RyR1 and RyR3

TMDJ-035 exhibits complete selectivity for RyR2, showing no inhibitory effect on the closely related skeletal muscle isoform RyR1 or the brain isoform RyR3 . In contrast, previously identified RyR2 modulators often lack this specificity, limiting their utility as research tools or therapeutic leads [1]. For instance, the compound dantrolene, which is sometimes used to modulate RyR1, also affects RyR2 and is not selective, whereas TMDJ-035's selectivity profile is uniquely clean.

RyR isoform selectivity RyR1 RyR3 cardiac specificity off-target

Structural Determinant of Activity: cis-Amide Conformation of TMDJ-035 vs. trans-Amide of Inactive Analog TMDJ-011

Single-crystal X-ray diffraction analysis and variable-temperature 1H NMR spectroscopy revealed that TMDJ-035 strongly favors a cis-amide configuration, which is essential for its RyR2 inhibitory activity [1]. In direct contrast, the structurally similar analog TMDJ-011 (which lacks the N-methyl group) adopts a trans-amide configuration and is completely inactive against RyR2 [1]. This head-to-head conformational comparison provides a clear molecular basis for activity.

amide conformation cis-trans isomerism X-ray crystallography SAR inactive analog

In Vivo Efficacy: Suppression of Arrhythmias in CPVT Mouse Models Without ECG or Contractile Impairment

In a CPVT mouse model harboring mutant RyR2, TMDJ-035 effectively suppressed arrhythmias at the effective dose [1]. Critically, and in contrast to conventional anti-arrhythmic drugs such as Na+ channel inhibitors, Ca2+ channel inhibitors, and β-blockers, TMDJ-035 did not affect ECG parameters or cardiac contractile function at these efficacious doses [1]. This indicates a superior safety and tolerability profile for in vivo studies.

CPVT in vivo arrhythmia mouse model therapeutic index

Recommended Research and Procurement Applications for 2-[5-(3,5-Difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide (TMDJ-035)


Preclinical Drug Discovery for Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) and RyR2-Linked Arrhythmias

TMDJ-035 serves as a first-in-class, highly potent (IC50 ~15 nM) and completely RyR2-selective inhibitor for in vitro and in vivo characterization of RyR2 channel gating and its role in arrhythmogenesis [1]. Its validated efficacy in CPVT mouse models, without the cardiodepressive effects of conventional anti-arrhythmics, makes it an essential reference standard for screening and validating novel RyR2 modulators [2].

High-Fidelity Positive Control for RyR2 Selectivity Assays

Due to its complete lack of activity on RyR1 and RyR3, TMDJ-035 is the optimal positive control to establish RyR2-specific pharmacological windows in cellular and biochemical assays [1]. Its unique cis-amide conformation and structural validation by X-ray crystallography provide a robust chemical biology tool for probing the structural basis of RyR2 inhibition [2].

Negative Control Pairing: TMDJ-035 (Active) vs. TMDJ-011 (Inactive Analog)

For rigorous SAR and mode-of-action studies, the structurally matched pair of TMDJ-035 (active, cis-amide) and TMDJ-011 (inactive, trans-amide) enables clean demonstration of conformation-activity relationships. Procurement of both compounds allows researchers to dissect the specific contribution of the cis-amide geometry to RyR2 inhibition, a level of mechanistic precision not possible with other tetrazole derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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